Asperuloside is a natural product found in Oldenlandia herbacea var. herbacea, Psychotria rubra, and other organisms with data available.
See also: Galium aparine whole (part of).
Asperuloside
CAS No.: 14259-45-1
Cat. No.: VC21339748
Molecular Formula: C18H22O11
Molecular Weight: 414.4 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 14259-45-1 |
---|---|
Molecular Formula | C18H22O11 |
Molecular Weight | 414.4 g/mol |
IUPAC Name | [(4S,7S,8S,11S)-2-oxo-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[5.3.1.04,11]undeca-1(10),5-dien-6-yl]methyl acetate |
Standard InChI | InChI=1S/C18H22O11/c1-6(20)25-4-7-2-9-12-8(16(24)27-9)5-26-17(11(7)12)29-18-15(23)14(22)13(21)10(3-19)28-18/h2,5,9-15,17-19,21-23H,3-4H2,1H3/t9-,10+,11+,12-,13+,14-,15+,17-,18-/m0/s1 |
Standard InChI Key | IBIPGYWNOBGEMH-DILZHRMZSA-N |
Isomeric SMILES | CC(=O)OCC1=C[C@H]2[C@H]3[C@@H]1[C@@H](OC=C3C(=O)O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O |
SMILES | CC(=O)OCC1=CC2C3C1C(OC=C3C(=O)O2)OC4C(C(C(C(O4)CO)O)O)O |
Canonical SMILES | CC(=O)OCC1=CC2C3C1C(OC=C3C(=O)O2)OC4C(C(C(C(O4)CO)O)O)O |
Chemical Structure and Properties
Asperuloside (C₁₈H₂₂O₁₁) is an iridoid monoterpenoid glycoside with a molecular weight of 414.4 g/mol . Structurally, it belongs to several chemical classifications simultaneously: it is an iridoid monoterpenoid, a beta-D-glucoside, a monosaccharide derivative, an acetate ester, and a gamma-lactone . The systematic chemical name for this compound is (2aS)-2a,4aα,5,7bα-tetrahydro-4-acetoxymethyl-5α-(β-D-glucopyranosyloxy)-1H-2,6-dioxacyclopent[cd]inden-1-one .
The molecular structure of asperuloside features a unique cyclopentane ring system fused with other heterocyclic structures, contributing to its biological activities. As with many iridoid glycosides, the presence of a glucose moiety attached via a glycosidic bond is a defining structural characteristic that influences its solubility, bioavailability, and interactions with biological targets.
Physical and Chemical Characteristics
Asperuloside exhibits characteristic physicochemical properties that have been documented since its first isolation in 1893. The compound contains multiple functional groups, including hydroxyl groups, an acetoxy group, and a lactone ring, which collectively contribute to its polar nature and solubility profile. These structural features provide multiple sites for potential interactions with biological targets, explaining its diverse pharmacological activities.
Natural Sources and Isolation
Asperuloside is primarily derived from plants belonging to the Rubiaceae family of flowering plants . It has been isolated from several plant species including Galium verum, from which it was originally identified . Additionally, the compound has been reported in Oldenlandia herbacea var. herbacea and Psychotria rubra . More recently, Eucommia leaves, which have a long history in traditional Chinese medicine, have been identified as another significant source of asperuloside .
Isolation Techniques
Recent advances in extraction techniques have significantly improved the efficiency of asperuloside isolation. Researchers at the University of Tasmania, Australia, developed a method for efficient isolation of asperuloside from Coprosma quadrifida using rapid pressurized hot water extraction . This technique represents a more environmentally friendly and efficient approach compared to traditional solvent-based extraction methods.
Biological Activities
Anti-Obesity Effects
Asperuloside has demonstrated significant anti-obesity properties in preclinical models. In mice fed a high-fat diet (HFD), asperuloside treatment reduced body weight by 10.5% and food intake by 12.8%, while showing no effect on mice consuming a standard chow diet . This selective action on obesity induced by high-fat consumption suggests a targeting mechanism specific to metabolic dysregulation rather than a general appetite suppressant effect.
The anti-obesity effects extend beyond weight reduction to include improvements in metabolic parameters. Treatment with asperuloside significantly reduced fasting blood glucose and plasma insulin levels in HFD-fed animals, indicating enhanced insulin sensitivity . These findings position asperuloside as a potential therapeutic agent for obesity-related metabolic disorders.
Table 1: Effects of Asperuloside on Metabolic Parameters in High-Fat Diet (HFD) Fed Mice
Parameter | HFD Control | HFD + Asperuloside | Change (%) |
---|---|---|---|
Body Weight | Increased | Reduced by 10.5% | -10.5% |
Food Intake | Standard | Reduced by 12.8% | -12.8% |
Fasting Glucose | Elevated | Significantly reduced | Significant decrease |
Plasma Insulin | Elevated | Significantly reduced | Significant decrease |
Visceral Fat | Increased | Reduced | Significant decrease |
GLP-1 Levels | Standard | Increased | Significant increase |
Anti-Inflammatory Properties
Asperuloside exhibits potent anti-inflammatory activities through multiple mechanisms. Studies have shown that it suppresses inflammation by modulating the NF-κB and MAPK signaling pathways in LPS-induced RAW 264.7 macrophages . Specifically, asperuloside treatment significantly reduced levels of inflammatory mediators including nitric oxide (NO), prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) .
The mechanistic investigation revealed that asperuloside inhibits LPS-induced phosphorylation of p38, ERK, and JNK in RAW 264.7 cells, which are key components of the MAPK signaling pathway involved in inflammatory responses . These findings suggest that asperuloside could potentially be developed as an anti-inflammatory agent for conditions characterized by excessive inflammatory responses.
Effects on Gut Microbiota and Metabolic Signaling
One of the most intriguing aspects of asperuloside's biological activity is its ability to modulate gut microbiota composition and function. Research has demonstrated that asperuloside can reverse high-fat diet-induced gut dysbiosis, specifically increasing beneficial bacteria such as Parabacteroides and Akkermansia in the intestine . These changes in microbiota composition are associated with improvements in metabolic parameters and reduced inflammation.
Asperuloside administration also alters the intestinal metabolite profile, particularly affecting lipid metabolism. Principal-component analysis of cecal metabolites showed clear separation between HFD and HFD+Asperuloside groups, with the most changed cecal metabolites related to the metabolism of ketone bodies, butyrate, and other fatty acids . These findings suggest that asperuloside may exert its beneficial effects on metabolism partly through modulation of gut-derived metabolites and subsequent signaling pathways.
Other Biological Activities
Beyond its metabolic and anti-inflammatory effects, asperuloside has been reported to possess antiinsectan properties, suggesting potential applications in agricultural pest management . Additionally, it demonstrates phosphatidylinositol-3-kinase (PI3K) inhibitory properties, which may contribute to its anti-inflammatory and potentially anti-cancer activities .
Mechanisms of Action
Modulation of Hypothalamic Signaling
In obesity models, asperuloside appears to exert its effects partly through modulation of hypothalamic signaling pathways related to appetite regulation and energy homeostasis. Research has shown that asperuloside treatment significantly reduced hypothalamic mRNA expression of ghrelin, leptin, and pro-opiomelanocortin in mice consuming a high-fat diet . These molecules play crucial roles in appetite regulation and energy balance.
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